Fecahexaene-14
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Overview
Description
Fecahexaene-14 is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a member of the hexaene family of compounds, which are known for their unique chemical and physical properties. Fecahexaene-14 has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of Fecahexaene-14 is not fully understood, but it is believed to involve the transfer of energy from excited states of the compound to nearby molecules. This transfer of energy can lead to the activation of other molecules, such as photosensitizers in photodynamic therapy.
Biochemical and Physiological Effects:
Fecahexaene-14 has been shown to have minimal toxicity and low cellular uptake, making it a safe and effective tool for scientific research. In addition, Fecahexaene-14 has been shown to have good solubility in a variety of solvents, making it easy to work with in the lab.
Advantages and Limitations for Lab Experiments
The advantages of using Fecahexaene-14 in lab experiments include its high quantum yields, good photostability, and low toxicity. However, one limitation of using Fecahexaene-14 is its low cellular uptake, which may limit its effectiveness in certain applications.
Future Directions
There are many potential future directions for research on Fecahexaene-14. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. In addition, there is potential for the development of new applications for Fecahexaene-14 in areas such as drug delivery and molecular imaging. Finally, further research is needed to fully understand the mechanism of action and physiological effects of Fecahexaene-14.
Synthesis Methods
Fecahexaene-14 can be synthesized using a variety of methods, including the Wittig reaction, the Corey-Fuchs reaction, and the McMurry coupling reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Corey-Fuchs reaction involves the reaction of an aldehyde or ketone with a fluorinated phosphonium ylide to form an alkene. The McMurry coupling reaction involves the reaction of two ketones or aldehydes with a titanium reagent to form an alkene.
Scientific Research Applications
Fecahexaene-14 has been used in a variety of scientific research applications, including studies of photosynthesis, fluorescence imaging, and photodynamic therapy. Fecahexaene-14 has been shown to have high quantum yields and good photostability, making it a valuable tool for fluorescence imaging. In addition, Fecahexaene-14 has been shown to have potential applications in photodynamic therapy, a treatment that uses light to activate a photosensitizer and kill cancer cells.
properties
CAS RN |
127072-58-6 |
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Product Name |
Fecahexaene-14 |
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-[(1Z,3Z,5Z,7Z,9Z,11Z)-tetradeca-1,3,5,7,9,11-hexaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h3-14,17-19H,2,15-16H2,1H3/b4-3-,6-5-,8-7-,10-9-,12-11-,14-13- |
InChI Key |
OCMYJNQOMOQOQM-KDGSQEETSA-N |
Isomeric SMILES |
CC/C=C\C=C/C=C\C=C/C=C\C=C/OCC(CO)O |
SMILES |
CCC=CC=CC=CC=CC=CC=COCC(CO)O |
Canonical SMILES |
CCC=CC=CC=CC=CC=CC=COCC(CO)O |
synonyms |
FECAHEXAENE-14 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.